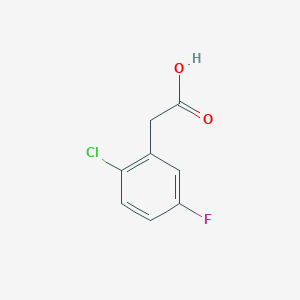

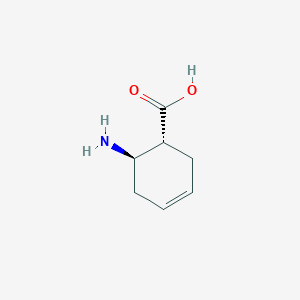

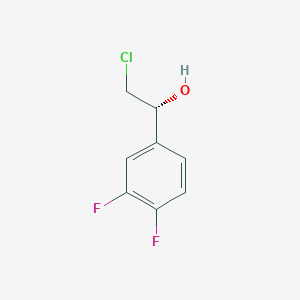

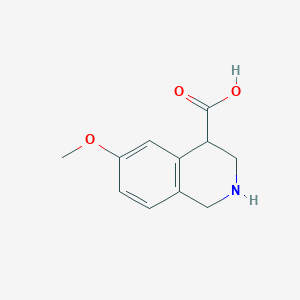

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid

Overview

Description

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, also known as ACBC, is a chiral amino acid that has gained significant attention in recent years due to its potential as a therapeutic agent. ACBC is a cyclic amino acid that contains a cyclohexene ring, and it is structurally similar to other amino acids such as glutamate and aspartate. In

Mechanism Of Action

The exact mechanism of action of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to act as an agonist at the metabotropic glutamate receptor 4 (mGluR4). This receptor is involved in the regulation of glutamate release, and activation of the receptor has been shown to have neuroprotective effects.

Biochemical And Physiological Effects

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anticonvulsant and neuroprotective properties, (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has also been shown to have analgesic effects and to increase insulin secretion. (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has also been shown to have anti-inflammatory properties, and it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is its high selectivity for the mGluR4 receptor. This selectivity makes it an attractive candidate for drug development, as it may reduce the risk of off-target effects. However, one limitation of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are numerous potential future directions for research on (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid. One area of interest is the development of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid in other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid and its effects on neuronal function.

Synthesis Methods

The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid can be achieved through a variety of methods, including the reduction of a cyclic imine, the hydrogenation of a cyclic enamine, or the reduction of a cyclic nitro compound. One of the most common methods for synthesizing (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is through the reduction of a cyclic imine using a chiral catalyst. This method has been shown to produce high yields of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid with excellent enantioselectivity.

Scientific Research Applications

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has been shown to have anticonvulsant properties, and it has also been shown to protect against neuronal damage in animal models of Parkinson's disease.

properties

IUPAC Name |

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913537 | |

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid | |

CAS RN |

97945-19-2 | |

| Record name | 6-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)